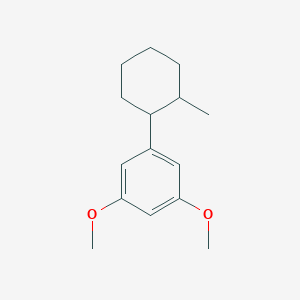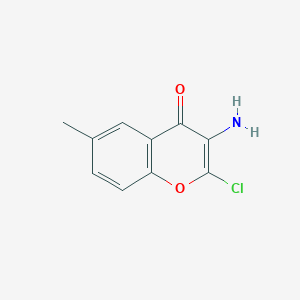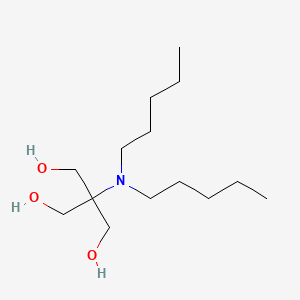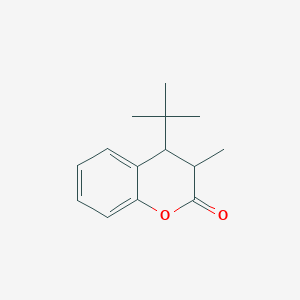
1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene: is an organic compound that belongs to the class of aromatic compounds. Aromatic compounds are known for their stability and unique chemical properties due to the delocalized π-electrons in their benzene ring structure. This compound is characterized by the presence of two methoxy groups (-OCH₃) and a 2-methylcyclohexyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene typically involves the alkylation of 1,3-dimethoxybenzene with 2-methylcyclohexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of 1,3-dimethoxy-5-(2-methylcyclohexyl)benzaldehyde or 1,3-dimethoxy-5-(2-methylcyclohexyl)benzoic acid.
Reduction: Formation of 1,3-dimethoxy-5-(2-methylcyclohexyl)cyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential pharmacological properties, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene involves its interaction with molecular targets through its aromatic ring and functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the 2-methylcyclohexyl group can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological and chemical effects.
類似化合物との比較
1,3-Dimethoxybenzene: Lacks the 2-methylcyclohexyl group, making it less hydrophobic and sterically hindered.
1,3-Dimethoxy-5-methylbenzene: Contains a methyl group instead of a 2-methylcyclohexyl group, resulting in different chemical and physical properties.
1,3-Dimethoxy-5-(2-methylpropyl)benzene: Has a 2-methylpropyl group instead of a 2-methylcyclohexyl group, affecting its reactivity and interactions.
Uniqueness: 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene is unique due to the presence of the bulky 2-methylcyclohexyl group, which imparts distinct steric and hydrophobic characteristics. This makes it a valuable compound for
特性
CAS番号 |
61133-11-7 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
1,3-dimethoxy-5-(2-methylcyclohexyl)benzene |
InChI |
InChI=1S/C15H22O2/c1-11-6-4-5-7-15(11)12-8-13(16-2)10-14(9-12)17-3/h8-11,15H,4-7H2,1-3H3 |
InChIキー |
HNDQRSXEPXHHQD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1C2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)

![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)

![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)

![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)

